6-chloro-N-phenylpicolinamide
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Overview
Description
6-chloro-N-phenylpicolinamide is a chemical compound with the molecular formula C12H9ClN2O It is a derivative of picolinamide, where a chlorine atom is substituted at the 6th position of the pyridine ring and a phenyl group is attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-phenylpicolinamide typically involves the reaction of 6-chloropicolinic acid with aniline in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of aniline to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-phenylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the chlorine atom is replaced by an aryl group.
Scientific Research Applications
6-chloro-N-phenylpicolinamide has several applications in scientific research:
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-phenylpicolinamide and its derivatives involves binding to specific molecular targets. For instance, as a modulator of mGlu4, it binds to the receptor and enhances its activity, which can lead to neuroprotective effects in the context of neurological diseases . In the case of its antitumor activity, the compound may inhibit specific kinases or interfere with cellular signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-phenylpicolinamide: The parent compound without the chlorine substitution.
4-chloro-N-phenylpicolinamide: A similar compound with the chlorine atom at the 4th position of the pyridine ring.
Phenylpicolinamide derivatives: Various derivatives with different substituents on the phenyl or pyridine rings.
Uniqueness
6-chloro-N-phenylpicolinamide is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substitution at the 6th position can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H9ClN2O |
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Molecular Weight |
232.66 g/mol |
IUPAC Name |
6-chloro-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c13-11-8-4-7-10(15-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,14,16) |
InChI Key |
LPWNNEBHXJMYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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